molecular formula C16H13IN2OS B1623631 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole CAS No. 87992-62-9

2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole

Cat. No.: B1623631
CAS No.: 87992-62-9
M. Wt: 408.3 g/mol
InChI Key: PKLHKGNTARKGAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-iodoacetanilide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.

    Reduction Reactions: The compound can be reduced to form different reduced states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation or reduction products .

Mechanism of Action

The mechanism of action of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole involves its interaction with specific molecular targets, such as thiol groups in proteins. The compound forms covalent bonds with these targets, leading to changes in their fluorescence properties. This interaction is utilized in various analytical and imaging techniques to detect and quantify biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole is unique due to its combination of the iodoacetamido group and the benzothiazole moiety, which imparts specific fluorescence properties and reactivity. This makes it particularly useful in applications requiring sensitive detection and imaging of biomolecules .

Properties

IUPAC Name

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLHKGNTARKGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408971
Record name 2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87992-62-9
Record name 2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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